molecular formula C9H10O B1366885 1-Phenylcyclopropan-1-ol CAS No. 29526-96-3

1-Phenylcyclopropan-1-ol

Cat. No. B1366885
CAS RN: 29526-96-3
M. Wt: 134.17 g/mol
InChI Key: NZSQYBUQMZYZPK-UHFFFAOYSA-N
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Description

1-Phenylcyclopropan-1-ol is a cyclopropane compound containing a hydroxyl group and a phenyl ring. It has a molecular weight of 134.18 and its IUPAC name is 1-phenylcyclopropanol . The InChI code for this compound is 1S/C9H10O/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 .


Molecular Structure Analysis

The molecular formula of 1-Phenylcyclopropan-1-ol is C9H10O . The average mass is 134.175 Da and the mono-isotopic mass is 134.073166 Da .


Physical And Chemical Properties Analysis

1-Phenylcyclopropan-1-ol is a solid-liquid mixture . It should be stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

1-Phenylcyclopropan-1-ol demonstrates significance in synthetic chemistry, particularly in the formation of cyclopropyl amines. Kadikova et al. (2015) highlighted its synthesis from trimethylsilyl enol ethers, using aluminum carbenoids, which offers advantages over traditional cyclopropanation reagents. This method emphasizes the utility of 1-Phenylcyclopropan-1-ol in generating cyclopropyl compounds with high yields (Kadikova et al., 2015).

Biological Studies

In the realm of biology, studies on compounds structurally related to 1-Phenylcyclopropan-1-ol have been conducted. For instance, research on cytochrome P450cam's oxidation of trans-1-Phenyl-2-vinylcyclopropane has provided insights into enzymatic reactions and metabolite identification (Miller et al., 1992).

Agricultural Applications

The agricultural sector has also seen applications of cyclopropene compounds. Studies on 1-methylcyclopropene (1-MCP), a compound related to 1-Phenylcyclopropan-1-ol, have shown its effectiveness in inhibiting ethylene action, thereby impacting the ripening of fruits and vegetables. This has significant implications for post-harvest storage and shelf-life extension (Blankenship & Dole, 2003).

Pharmaceutical Research

In the pharmaceutical field, derivatives of 1-Phenylcyclopropan-1-ol have been explored for their potential as antidepressants and NMDA receptor antagonists. This is evident in the synthesis and evaluation of compounds such as (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives, highlighting the compound's relevance in medicinal chemistry (Shuto et al., 1995).

Safety And Hazards

The safety information for 1-Phenylcyclopropan-1-ol indicates that it may cause skin irritation, serious eye damage, and may cause drowsiness or dizziness . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-phenylcyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSQYBUQMZYZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481742
Record name 1-phenylcyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylcyclopropan-1-ol

CAS RN

29526-96-3
Record name 1-phenylcyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylcyclopropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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